endo-BCN-PEG2-PFP ester
Description
Evolution of Bioorthogonal Reactions in Chemical Biology
The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in the early 2000s, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. cas.orgcmb.ac.lkwikipedia.org For a reaction to be considered bioorthogonal, it must be highly selective, yield stable products, proceed efficiently at physiological temperature and pH, and involve functional groups that are abiotic, or not naturally found in biological systems. researchgate.netacs.org
The evolution of this field marked a significant leap from earlier, less specific bioconjugation methods. Key milestones in its development include:
The Staudinger Ligation: Developed by Bertozzi in 2000, this was one of the first truly bioorthogonal reactions. wikipedia.orgacs.org It is based on the classic Staudinger reaction between an azide (B81097) and a phosphine (B1218219), modified to reliably connect two molecules. cmb.ac.lkacs.org
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently discovered by the groups of Morten Meldal and K. Barry Sharpless around 2002, this reaction became the cornerstone of "click chemistry". cas.orgcmb.ac.lkwikipedia.org The term "click chemistry," first articulated by Sharpless in 2001, describes a class of reactions that are rapid, efficient, and produce minimal byproducts. wikipedia.orgunive.itacs.org CuAAC involves the reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. cas.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While highly efficient, the copper catalyst used in CuAAC is cytotoxic, limiting its use in living organisms. To overcome this, Bertozzi's group developed SPAAC in 2004, a copper-free version of the click reaction. cmb.ac.lkwikipedia.org SPAAC utilizes a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain (~19 kcal/mol). acs.org This inherent strain is sufficient to drive the reaction with an azide, eliminating the need for a toxic catalyst and enabling the study of biomolecules in living cells and organisms. cmb.ac.lkacs.org
The development of these reactions, recognized with the 2022 Nobel Prize in Chemistry, has transformed chemical biology, enabling precise molecular imaging, drug targeting, and the study of complex biological processes. cas.orgcmb.ac.lkwikipedia.org
Significance of Dual-Functional Linkers in Molecular Design
Dual-functional linkers, also known as heterobifunctional crosslinkers, are chemical reagents that possess two different reactive groups. scbt.comchemscene.com This design allows them to covalently connect two distinct molecular entities in a controlled, stepwise manner, which is crucial for building complex molecular architectures like antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). scbt.commedkoo.combiochempeg.com
The key components of a dual-functional linker are:
Two distinct reactive ends: Each end targets a specific functional group on a molecule (e.g., an amine on a protein and an azide on a reporter molecule). scbt.com This specificity prevents unwanted self-conjugation or polymerization. chemscene.comcreative-proteomics.com
A spacer arm: The chain connecting the two reactive ends is called a spacer. The length and chemical nature of this spacer are critical. Spacers, such as polyethylene (B3416737) glycol (PEG), can significantly influence the properties of the final conjugate. axispharm.combroadpharm.comprecisepeg.com
The significance of these linkers lies in their ability to:
Enable Specific Conjugation: They allow for the precise joining of different molecules, such as linking a therapeutic payload to a targeting antibody. scbt.com
Improve Physicochemical Properties: PEG linkers, in particular, are widely used to enhance the water solubility and stability of hydrophobic molecules. axispharm.combroadpharm.comcreative-biolabs.com
Enhance Biocompatibility: PEGylation, the process of adding PEG chains, can reduce the immunogenicity of a molecule and prolong its circulation time in the body. axispharm.comprecisepeg.com
Control Spatial Orientation: The linker dictates the distance and relative orientation between the two conjugated molecules, which is critical for the function of complex systems like PROTACs, where a target protein and an E3 ligase must be brought into proximity. bldpharm.com
Contextualizing endo-BCN-PEG2-PFP Ester within Contemporary Bioconjugation Strategies
The compound This compound is a modern heterobifunctional linker that integrates several key features of advanced bioconjugation chemistry. medchemexpress.com It is designed for two-step conjugation procedures, offering high efficiency and versatility.
Its structure consists of three distinct functional parts:
endo-BCN (Bicyclo[6.1.0]nonyne) group: This is a highly reactive, strained alkyne. lumiprobe.com It serves as the handle for copper-free click chemistry, specifically reacting with azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comgenelink.com The endo configuration is noted for its high reactivity. acs.org BCN is also capable of reacting with tetrazines through an inverse-electron-demand Diels-Alder (IEDDA) reaction. lumiprobe.comgenelink.combroadpharm.com
PFP (Pentafluorophenyl) ester group: This is a highly reactive amine-reactive group. precisepeg.com PFP esters are used to form stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues found on the surface of proteins. precisepeg.comcd-bioparticles.nettocris.com They are often preferred over other amine-reactive esters, like NHS esters, due to their greater stability against hydrolysis in aqueous solutions, leading to more efficient conjugation reactions. precisepeg.comcd-bioparticles.netbroadpharm.combroadpharm.com
PEG2 (a discrete two-unit Polyethylene Glycol) spacer: This short, hydrophilic spacer connects the BCN and PFP ester moieties. medkoo.com The PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, provides flexibility, and reduces potential steric hindrance between the conjugated molecules. axispharm.combroadpharm.comcd-bioparticles.net
In a typical application, the PFP ester end of the molecule is first reacted with an amine-containing biomolecule, such as a protein or antibody. windows.net After this first conjugation step, the now-modified protein carries a BCN handle, which can then be specifically and efficiently reacted with a second molecule containing an azide group through the SPAAC reaction. medkoo.com This dual-reactivity makes this compound a powerful tool in fields like targeted drug delivery, the development of PROTACs, and the creation of complex diagnostic probes. medchemexpress.comcymitquimica.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₄H₂₆F₅NO₆ | nih.gov |
| Molecular Weight | 519.46 g/mol | cymitquimica.com |
| Appearance | Solid | cymitquimica.com |
| Purity | ≥95% | aksci.com |
| CAS Number | 1421932-53-7 | medkoo.comaksci.com |
Table 2: Functional Groups and Their Reactions
| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage | Key Features | Reference |
|---|---|---|---|---|---|
| endo-BCN | Azide (-N₃) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole | Copper-free, bioorthogonal, high efficiency | medchemexpress.commedchemexpress.com |
| PFP ester | Primary/Secondary Amine (-NH₂) | Acylation / Nucleophilic Substitution | Amide | High stability in aqueous solution, efficient | precisepeg.comcd-bioparticles.netbroadpharm.com |
Table 3: Comparison of Bioorthogonal Reactions
| Reaction | Key Features | Advantages | Limitations |
|---|---|---|---|
| Staudinger Ligation | Reaction between an azide and a modified phosphine. wikipedia.orgacs.org | First truly bioorthogonal reaction; does not require a metal catalyst. | Slower reaction kinetics compared to click chemistry; phosphine reagents can be prone to air oxidation. acs.org |
| CuAAC (Click Chemistry) | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. cas.org | Very high reaction rates and yields; highly specific. unive.it | Requires a copper catalyst which is cytotoxic, limiting in vivo applications. cmb.ac.lkwikipedia.org |
| SPAAC (Copper-Free Click) | Reaction between a strained alkyne (like BCN) and an azide. cmb.ac.lk | Bioorthogonal (no toxic catalyst needed); fast and highly specific. wikipedia.orgacs.org | Strained alkynes can be larger and more complex to synthesize. escholarship.org |
Compound Names
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[6.1.0]nonyne (BCN) |
| Polyethylene glycol (PEG) |
| Pentafluorophenyl (PFP) ester |
| N-hydroxysuccinimide (NHS) ester |
| Azide |
| Lysine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F5NO6/c25-18-19(26)21(28)23(22(29)20(18)27)36-17(31)7-9-33-11-12-34-10-8-30-24(32)35-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSLFTLVSWOAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401108188 | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421932-53-7 | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421932-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401108188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Architecture and Reactivity of Endo Bcn Peg2 Pfp Ester
Fundamental Structural Components and Their Contributions to Reactivity
Bicyclo[6.1.0]non-4-yne (BCN) Moiety: Characteristics and Chemical Role
The bicyclo[6.1.0]non-4-yne (BCN) moiety is a strained cyclooctyne (B158145) that serves as the bioorthogonal reactive handle of the molecule. wikipedia.org The fusion of a cyclopropane (B1198618) ring to a cyclooctyne core induces significant ring strain (approximately 19 kcal/mol), which is the driving force behind its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This inherent strain allows the alkyne to react readily with azide-containing molecules without the need for a cytotoxic copper catalyst, a significant advantage for biological applications. biochempeg.com
The 'endo' configuration of the BCN group influences its stability and reactivity profile. BCN is noted for its high hydrophilicity compared to other metal-free click chemistry probes, which makes it well-suited for reactions in aqueous biological environments. wikipedia.org Its primary chemical role is to form a stable triazole linkage with an azide-functionalized biomolecule, enabling the specific and efficient "clicking" of the crosslinker to its target.
Polyethylene (B3416737) Glycol (PEG2) Spacer: Influence on Conjugation Environment
Connecting the BCN and PFP ester groups is a short, discrete polyethylene glycol (PEG) spacer consisting of two ethylene (B1197577) glycol units. This PEG2 linker is not merely a passive connector; it actively influences the physicochemical properties of the entire molecule and the resulting conjugate.
Key contributions of the PEG2 spacer include:
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the crosslinker and any hydrophobic molecules it is attached to. cd-bioparticles.netthermofisher.comchempep.com
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric clashes that could otherwise impede the reaction or affect the biological activity of the final conjugate. thermofisher.com
Improved Biocompatibility: PEGylation is a well-established method for reducing the immunogenicity and non-specific interactions of molecules in biological systems. thermofisher.comaxispharm.com The PEG spacer helps to create a hydration shell that can shield the conjugate from recognition by the immune system. chempep.com
Pentafluorophenyl (PFP) Ester Group: Electrophilic Activation and Selectivity
The pentafluorophenyl (PFP) ester is a highly reactive electrophilic group designed for efficient conjugation to primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. cd-bioparticles.net The five electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon exceptionally electrophilic. This heightened reactivity facilitates a nucleophilic acyl substitution reaction with amine groups, resulting in the formation of a highly stable amide bond.
Compared to other common amine-reactive moieties like N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability against hydrolysis in aqueous solutions. cd-bioparticles.netbroadpharm.com This enhanced stability provides a longer reaction window and increases the efficiency of the conjugation reaction, especially when working with low concentrations of biomolecules. broadpharm.comprecisepeg.com The reaction proceeds under mild pH conditions (typically 7.2-8.5) and releases pentafluorophenol (B44920) as a byproduct. precisepeg.com
Reaction Mechanisms Governing Bioconjugation Events
The utility of endo-BCN-PEG2-PFP ester is defined by the two distinct and orthogonal reaction mechanisms it employs. These reactions can be performed sequentially to link two different molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) via the BCN Moiety
The primary bioorthogonal reaction enabled by this crosslinker is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition between the strained alkyne of the BCN ring and an organic azide (B81097). The significant energy stored in the strained BCN ring is released upon reaction, providing the thermodynamic driving force for the cycloaddition to proceed rapidly at physiological temperatures and in aqueous environments without a catalyst. nih.gov This process forms a stable, covalent triazole ring, securely linking the BCN-containing molecule to the azide-tagged target.
The kinetics of SPAAC reactions are a critical factor in their application. The reaction rate is influenced by the structure of both the cyclooctyne and the azide. BCN is known for its excellent reaction kinetics in SPAAC. biochempeg.com
Studies have shown that the steric hindrance of the azide partner has a minimal effect on the reaction rate with the sterically accessible BCN alkyne. This is in contrast to more sterically demanding cyclooctynes like ADIBO, where reaction rates drop significantly with bulkier tertiary azides. nih.gov
The table below presents second-order rate constants for the reaction of BCN with different types of azides, demonstrating its consistent and rapid reactivity.
| Reactants | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| BCN + Primary Azide (2-azidoethanol) | 0.024 nih.gov |
| BCN + Secondary Azide (2-azidopropanol) | 0.012 nih.gov |
| BCN + Tertiary Azide (2-azido-2-methylpropanol) | 0.014 nih.gov |
Furthermore, when compared to other cyclooctynes in reactions with a standard azide like benzyl (B1604629) azide, BCN demonstrates a favorable kinetic profile, making it a reliable choice for many bioorthogonal labeling experiments.
| Cyclooctyne | Second-Order Rate Constant (k₂) vs. Benzyl Azide (M⁻¹s⁻¹) |
| DIBAC/DBCO | ~0.1 - 0.3 researchgate.net |
| BCN | ~0.1 researchgate.net |
| BARAC | ~1.0 researchgate.net |
| TMTH | ~3.0 researchgate.net |
Data measured in organic (co)solvents. researchgate.net
This combination of high reactivity, stability, and orthogonality makes the SPAAC reaction involving the BCN moiety a powerful tool for modern chemical biology.
Specificity and Bioorthogonality in SPAAC
The endo-BCN component of the molecule is a strained alkyne utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. precisepeg.com Bioorthogonal reactions are characterized by their ability to proceed within complex biological systems without interfering with or being influenced by native biochemical processes. digitellinc.com The high ring strain of the BCN alkyne allows it to react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage, without the need for a cytotoxic copper catalyst. precisepeg.comdigitellinc.com
The specificity of SPAAC is exceptionally high due to the unique reactivity of the strained alkyne and the azide, which are functionalities largely absent from biological systems. digitellinc.com This ensures that the BCN group selectively ligates with its azide partner. digitellinc.com While BCN is one of the most reactive cyclooctynes for copper-free click chemistry, studies have shown that under certain conditions, strained alkynes can exhibit some azide-independent reactivity, primarily through a thiol-yne addition with free cysteine residues in proteins. nih.gov However, this off-target reactivity can be mitigated by pre-treating the biological sample with alkylating agents like iodoacetamide (B48618) (IAM), which blocks the free thiols without interfering with the subsequent SPAAC reaction, thereby enhancing the specificity of the azide-dependent labeling. nih.gov The endo-diastereomer of BCN is noted for creating a more open and relaxed three-dimensional structure in the final conjugate compared to the exo-isomer, which can be advantageous for certain applications like protein conjugation. digitellinc.comacs.org
Nucleophilic Acyl Substitution via the PFP Ester
The second reactive handle on the molecule is the pentafluorophenyl (PFP) ester. PFP esters are classified as active esters, which are highly effective acylating agents used for forming amide bonds with primary and secondary amines. precisepeg.comwikipedia.org This reactivity is central to their use in bioconjugation for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. cd-bioparticles.netprecisepeg.com
The PFP ester reacts with amine groups via a nucleophilic acyl substitution mechanism. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester. The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenol a very good leaving group, which facilitates the reaction. nih.gov This process results in the formation of a highly stable amide bond and the release of pentafluorophenol as a byproduct. A key advantage of this reaction is its efficiency under mild conditions, typically proceeding at room temperature and within a pH range of 7 to 9. broadpharm.com The byproduct, pentafluorophenol, is also less nucleophilic than the N-hydroxysuccinimide byproduct from NHS ester reactions, meaning it is less likely to interfere with the desired conjugation product. thieme-connect.com
In the field of bioconjugation, PFP esters are often compared to N-Hydroxysuccinimide (NHS) esters, another common class of amine-reactive reagents. wikipedia.orgglenresearch.com The choice between them often depends on specific experimental requirements, as they exhibit different profiles regarding stability, reactivity, and efficiency. researchgate.net
A significant advantage of PFP esters over NHS esters is their enhanced stability against hydrolysis in aqueous environments. wikipedia.orgresearchgate.netrsc.org NHS esters are known to hydrolyze relatively quickly, especially as the pH increases above 7, which competes with the desired amine conjugation reaction. glenresearch.comresearchgate.net PFP esters are less susceptible to this spontaneous hydrolysis, giving them a longer half-life in aqueous buffers. precisepeg.combroadpharm.comresearchgate.net This superior stability makes PFP esters a preferred choice for reactions that require longer incubation times or are performed at a larger scale. rsc.org
Table 1: Comparative Hydrolytic Stability of PFP vs. NHS Esters
| Feature | PFP Ester | NHS Ester | Citation(s) |
| General Stability | More stable in aqueous solution. | Less stable; susceptible to hydrolysis. | wikipedia.orgbroadpharm.comresearchgate.netrsc.org |
| pH Sensitivity | Lower rate of hydrolysis under alkaline conditions. | Hydrolysis rate increases significantly with rising pH. | researchgate.netresearchgate.net |
| Half-life in Aqueous Buffer | Longer half-life. | Shorter half-life, measured in minutes at pH 8. | researchgate.netrsc.org |
| Impact on Reactions | Allows for longer reaction times and potentially higher yields due to reduced reagent loss. | Rapid hydrolysis competes with the amine reaction, potentially lowering conjugation efficiency. | glenresearch.comresearchgate.net |
While the primary target for both PFP and NHS esters is a primary amine, the potential for side reactions with other nucleophiles present in a biological sample is a critical consideration. glenresearch.com PFP esters generally exhibit minimal cross-reactivity with competing nucleophiles such as thiols (from cysteine) or hydroxyl groups (from serine, threonine, or tyrosine). NHS esters can also react with these other nucleophiles, but the resulting thioester or ester linkages are generally less stable than the primary amide bond and can be hydrolyzed or displaced by amines. glenresearch.com The higher stability of PFP esters in aqueous conditions contributes to a cleaner reaction profile with fewer unintended side products.
Table 2: Cross-Reactivity Comparison
| Nucleophile | PFP Ester Reactivity | NHS Ester Reactivity | Citation(s) |
| Primary Amines (-NH₂) | High, forms stable amide bond. | High, forms stable amide bond. | glenresearch.com |
| Thiols (-SH) | Minimal cross-reactivity reported. | Can react, but forms less stable thioesters. | glenresearch.com |
| Hydroxyls (-OH) | Minimal cross-reactivity reported. | Can react, but forms unstable esters. | glenresearch.com |
| Reaction Byproduct Interference | Pentafluorophenol byproduct is a weak nucleophile and does not interfere. | NHS byproduct can be nucleophilic and potentially interfere with sensitive products. | thieme-connect.com |
Table 3: Conjugation Efficiency Comparison
| Parameter | PFP Ester | NHS Ester | Citation(s) |
| Relative Reactivity with Amines | Slightly less reactive than NHS esters in some direct comparisons, but balanced by higher stability. | Highly reactive, but reaction is in direct competition with rapid hydrolysis. | thieme-connect.com |
| Typical Yields | Often results in higher or comparable conjugation yields due to superior stability. | Yields can be lower due to competing hydrolysis, especially at higher pH or longer reaction times. | thieme-connect.comescholarship.org |
| Application Example | Polymer-protein conjugation showed almost two-fold higher efficiency than the NHS-modified polymer. | Lower efficiency observed in the same polymer-protein conjugation study. | escholarship.org |
| Antibody Labeling | Use of PFP esters for antibody labeling can result in improved properties, such as reduced aggregation and higher light-chain selectivity. | Standard method, but can lead to less selective labeling and potential for aggregation. | nih.gov |
Comparative Analysis of PFP Esters versus N-Hydroxysuccinimide (NHS) Esters in Amidation
Cross-Reactivity Profiles with Competing Nucleophiles
Inverse Electron-Demand Diels-Alder (IEDDA) Reactivity of the BCN Moiety with Tetrazines
The bicyclo[6.1.0]non-4-yne (BCN) moiety, a strained cyclooctyne, is a key component of the this compound, enabling its participation in bioorthogonal chemistry. lumiprobe.comgenelink.com One of the most significant reactions involving BCN is the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. lumiprobe.comgenelink.com This reaction is characterized by its rapid kinetics and high specificity, proceeding readily under physiological conditions without the need for a copper catalyst. rsc.orgru.nl
The IEDDA reaction involves the [4+2] cycloaddition of an electron-deficient diene, the tetrazine, with an electron-rich dienophile, the strained alkyne BCN. nsf.govnih.gov This reaction is exceptionally fast and chemoselective, forming a stable pyridazine (B1198779) product and releasing nitrogen gas as the sole byproduct. nih.govfrontiersin.org The reactivity of the BCN moiety in this context is attributed to its significant ring strain. nih.gov
The reaction between BCN and tetrazines has found widespread application in various fields, including the labeling of biomolecules such as proteins and nucleic acids, as well as in the development of fluorogenic probes. genelink.comnih.govfrontiersin.org The fast reaction rates and biocompatibility of the BCN-tetrazine ligation make it a powerful tool for in vitro and in vivo studies. rsc.orgnih.gov
Orthogonal Labeling Strategies
The unique reactivity of the BCN-tetrazine pair allows for its use in orthogonal labeling strategies, where multiple biomolecules can be selectively tagged in a complex biological environment. mdpi.com Orthogonality in this context means that the BCN-tetrazine reaction proceeds independently without interfering with other bioorthogonal reactions. ru.nlacs.org
One approach to achieve orthogonality is by tuning the reaction rates of different tetrazine derivatives. nih.gov By modifying the substituents on the tetrazine ring, the rate of the IEDDA reaction with BCN can be modulated over a wide range. nih.gov This allows for sequential labeling, where a faster-reacting tetrazine can be used to label one target, followed by the introduction of a slower-reacting tetrazine to label a second target. mdpi.com
Furthermore, the BCN-tetrazine ligation can be orthogonal to other click chemistry reactions. For instance, it has been demonstrated to be compatible with the strain-promoted alkyne-azide cycloaddition (SPAAC) under certain conditions. ru.nlsichem.de This dual reactivity of BCN with both tetrazines and azides, albeit with different kinetics, offers further possibilities for multiplexed labeling. lumiprobe.comgenelink.com Researchers have also explored the orthogonality of the BCN-tetrazine reaction with other cycloadditions, such as those involving isonitriles, by exploiting differences in steric hindrance and frontier molecular orbital interactions. mdpi.comacs.org This allows for the simultaneous and selective labeling of multiple cellular components, providing a powerful method for studying complex biological systems. acs.org
Comparative Kinetics of BCN-Tetrazine Reactions
The rate of the IEDDA reaction between BCN and tetrazines is a critical factor for its application in bioorthogonal labeling. The second-order rate constants for these reactions are influenced by the electronic and steric properties of both the BCN dienophile and the tetrazine diene. nsf.govnih.gov
Studies have shown that the substituents on the tetrazine ring significantly impact the reaction kinetics. Electron-withdrawing groups on the tetrazine generally increase the reaction rate by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the diene, which leads to a smaller energy gap between the diene's LUMO and the dienophile's highest occupied molecular orbital (HOMO). nih.gov Conversely, electron-donating groups on the tetrazine tend to decrease the reaction rate. rsc.org
The structure of the dienophile also plays a crucial role. While BCN is a highly reactive cyclooctyne, its reactivity can be compared to other dienophiles like trans-cyclooctene (B1233481) (TCO). nsf.gov In reactions with tetrazines, TCO often exhibits faster kinetics than BCN. nsf.gov This difference is attributed to the higher HOMO energy of TCO compared to BCN. nsf.gov However, the choice between BCN and TCO can also depend on the specific diene, as secondary orbital interactions can sometimes favor BCN. nsf.gov
The table below presents a selection of reported second-order rate constants for the reaction of BCN with various tetrazine derivatives, illustrating the tunable nature of this bioorthogonal reaction.
| Dienophile | Diene (Tetrazine) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| BCN | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | ~400 - 1200 | Methanol/Water |
| BCN amino acid | Tetrazine derivative 13 | 437 ± 13 | Not specified |
| BCN amino acid | Tetrazine derivative 14 (methyl-substituted) | 1.45 ± 0.05 | Not specified |
| BCN | Naphthalimide tetrazines | 4 - 8 | 1:1 Acetonitrile/Water |
| BCN | Sterically shielded, sulfonated tetrazoles | 11,400 - 39,200 | 1:1 Acetonitrile/Phosphate buffer |
| BCN | Tetrazine 1a | 1400 ± 60 | PBS, 37 °C |
| BCN | Tetrazine 1f | 29 ± 1 | PBS, 37 °C |
| This table is for illustrative purposes and compares kinetic data from various studies. Direct comparison may be limited by differing experimental conditions. Data sourced from rsc.orgru.nlnih.govnih.govnih.gov. |
It is important to note that while the endo isomer of BCN is commonly used, the rate of cycloaddition is not significantly different from its exo-conformer. lumiprobe.com The remarkable range of reaction rates, spanning several orders of magnitude, underscores the versatility of the BCN-tetrazine ligation for a wide array of applications in chemical biology. ru.nlnih.gov
Advanced Synthetic Methodologies for Endo Bcn Peg2 Pfp Ester and Derivatives
Strategies for the Construction of the BCN Core
The endo-BCN moiety is the bioorthogonal handle that participates in highly efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. acs.org While several methods exist for creating cyclooctyne (B158145) derivatives, a common and well-documented laboratory-scale synthesis for the key precursor, (endo-bicyclo[6.1.0]non-4-yn-9-yl)methanol (endo-BCN-OH), involves a multi-step pathway starting from 1,5-cyclooctadiene. nih.govsichem.decelluars.com This route establishes the necessary ring strain and provides the alcohol functional handle for further elaboration. An alternative strategy involves the synthesis of an oxidized analog, BCN-carboxylic acid, which allows for derivatization through more stable amide bonds compared to the carbamates formed from BCN-OH. rsc.org
The synthesis of the endo-BCN core is a sequential process involving distinct chemical transformations and key intermediates. A representative pathway is outlined below: nih.gov
Cyclopropanation: The synthesis begins with the cyclopropanation of 1,5-cyclooctadiene. Using ethyl diazoacetate in the presence of a copper sulfate (B86663) catalyst yields a mixture of endo and exo diastereomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. The desired endo isomer can be separated from the exo isomer via column chromatography. nih.gov
Reduction: The ester group of the purified endo intermediate is reduced to a primary alcohol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), yielding (endo-bicyclo[6.1.0]non-4-en-9-yl)methanol as an oil. nih.gov
Bromination: The double bond in the cyclooctene (B146475) ring is saturated by bromination. The addition of bromine (Br₂) across the alkene in a solvent like dichloromethane (B109758) (DCM) results in the formation of the corresponding dibromide intermediate. This product can often be purified to high-purity crystals by recrystallization, which is crucial for the success of the subsequent step. nih.gov
Elimination: The final step to create the strained alkyne involves a double dehydrobromination. Treating the dibromide intermediate with a strong base, most commonly potassium tert-butoxide (KOtBu), induces the elimination of two equivalents of HBr, forming the triple bond of the BCN ring. This affords the target intermediate, (endo-bicyclo[6.1.0]non-4-yn-9-yl)methanol (BCN-OH), as a white solid after purification. nih.gov
| Step | Intermediate Name | Key Reagents & Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | ethyl endo-bicyclo[6.1.0]non-4-ene-9-carboxylate | 1,5-cyclooctadiene, Ethyl diazoacetate, CuSO₄, n-hexane, 68°C | 14% | nih.gov |
| 2 | endo-bicyclo[6.1.0]non-4-en-9-ylmethanol | LiAlH₄, THF, 0°C to room temp | 92% | nih.gov |
| 3 | dibromo-endo-bicyclo[6.1.0]nonan-9-ylmethanol | Br₂, DCM, 0°C to room temp | 92% | nih.gov |
| 4 | endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol | KOtBu, THF, 0°C to 66°C | 42% | nih.gov |
For the elimination reaction, the purity of the dibromide precursor is paramount; using crude material from the bromination step often leads to poor yields and the formation of emulsions during workup. nih.gov Recrystallization of the dibromide is a key optimization parameter. During purification of the final BCN-OH product, care must be taken to avoid acidic conditions. It has been noted that the use of standard silica (B1680970) gel for chromatography can lead to degradation and variable yields, a problem that can be mitigated by pre-treating the silica with a base like triethylamine (B128534) (TEA). researchgate.netnih.gov The inherent instability of the BCN moiety under acidic conditions is a known limitation. nih.gov
Key Reaction Steps and Intermediates
Integration of the PEG2 Spacer
With the endo-BCN-OH core in hand, the next stage is the integration of the PEG2 spacer. A common synthetic strategy involves a stepwise approach that builds the linker onto the BCN core. One effective method involves converting the BCN-OH into a BCN-amine, which can then be coupled to a dicarboxylic acid PEG spacer.
A more direct route involves the coupling of BCN-OH with a pre-functionalized PEG linker. However, a robust method to generate the full linker involves first creating a BCN-PEG2-acid intermediate. This can be achieved through several routes, such as the reaction of BCN-OH with an anhydride-terminated PEG chain or, more commonly, through a carbamate (B1207046) linkage. For instance, BCN-OH can be activated with N,N'-disuccinimidyl carbonate (DSC) to form BCN-OSu, which then reacts with an amino-PEG-acid derivative (H₂N-PEG2-COOH) to form the stable BCN-NHCO-O-PEG2-COOH structure. A more direct amide linkage can be formed by first synthesizing BCN-amine and coupling it with an activated PEG diacid, such as HOOC-PEG2-COOH bis-NHS ester, to yield a BCN-NHCO-PEG2-COOH intermediate. This intermediate possesses the necessary terminal carboxylic acid for the final esterification step.
Formation of the PFP Ester Moiety
The final step in the synthesis is the formation of the active PFP ester. PFP esters are favored for bioconjugation over other active esters, such as N-hydroxysuccinimide (NHS) esters, due to their enhanced stability toward spontaneous hydrolysis in aqueous media. broadpharm.comcd-bioparticles.netcd-bioparticles.netbroadpharm.com This stability allows for more efficient conjugation reactions, particularly at physiological pH.
The PFP ester is formed by reacting the terminal carboxylic acid of the BCN-PEG2-COOH intermediate with a pentafluorophenylating agent. A common laboratory method is the reaction with pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) in an anhydrous solvent like dimethylformamide (DMF). Alternatively, the carboxylic acid can be coupled directly with pentafluorophenol (B44920) using standard carbodiimide (B86325) coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). sigmaaldrich.com The final product, endo-BCN-PEG2-PFP ester, is then purified using silica gel chromatography.
Scalability Considerations in Synthetic Pathways
Translating the laboratory-scale synthesis of this compound to an industrial scale presents several challenges. The synthesis of the BCN core involves multiple steps, some with moderate yields and requiring extensive chromatographic purification to separate diastereomers, which is often not amenable to large-scale production. nih.govresearchgate.net Furthermore, the use of hazardous reagents like LiAlH₄ and strong bases like KOtBu requires specialized handling and equipment.
The cost of raw materials and the multi-step nature of the synthesis make BCN derivatives significantly more expensive than other cyclooctynes. vulcanchem.com To address these scalability issues, process intensification strategies are being explored. The use of continuous-flow reactors for the synthesis of the BCN core can improve throughput, enhance safety, and allow for real-time monitoring of the reaction progress using in-line analytics, ultimately leading to higher purity and more consistent production. vulcanchem.com
Design and Synthesis of Related BCN-PEG-PFP Ester Analogs with Varied PEG Lengths
The modular nature of the synthetic route allows for the design and creation of a wide range of analogs by varying the length of the PEG spacer. axispharm.com Linkers incorporating PEG4, PEG6, PEG8, and PEG12 units have been synthesized to modulate the properties of the final conjugate, such as solubility, steric hindrance, and pharmacokinetic profiles. broadpharm.commedkoo.comcreative-biolabs.combroadpharm.com
The synthesis of these longer-chain analogs follows the same fundamental pathway as that for the PEG2 derivative. A BCN core intermediate (e.g., BCN-OH, BCN-amine, or BCN-acid) is coupled to the corresponding longer HOOC-PEGn-amine or H₂N-PEGn-COOH building block. medkoo.comaxispharm.com The resulting BCN-PEGn-COOH intermediate is then activated to the PFP ester in the final step. This systematic variation allows for the fine-tuning of the linker's properties for specific applications in drug delivery and bioconjugation.
| Compound Name | PEG Units (n) | Terminal Group | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| This compound | 2 | PFP Ester | 519.46 | creative-biolabs.com |
| endo-BCN-PEG4-PFP ester | 4 | PFP Ester | 607.57 | broadpharm.comcreative-biolabs.com |
| endo-BCN-PEG2-acid | 2 | Carboxylic Acid | 353.41 | |
| endo-BCN-PEG4-acid | 4 | Carboxylic Acid | 441.50 | |
| endo-BCN-PEG6-t-butyl ester | 6 | t-butyl Ester | 585.70 | creative-biolabs.com |
| endo-BCN-PEG12-acid | 12 | Carboxylic Acid | 793.95 | medkoo.comaxispharm.com |
Applications in Bioconjugation Strategies
Site-Specific Protein Labeling and Functionalization
The ability to label proteins at specific sites is crucial for studying their function, interactions, and localization. endo-BCN-PEG2-PFP ester offers a dual-chemistry approach to achieve this, combining stable amine-reactive chemistry with highly selective bioorthogonal click chemistry.
The pentafluorophenyl (PFP) ester moiety of the linker is a highly reactive functional group that targets primary amines, such as the ε-amine of lysine (B10760008) residues on the surface of proteins. cd-bioparticles.netmedkoo.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group attacks the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable, covalent amide bond and the release of pentafluorophenol (B44920) as a byproduct.
The electron-withdrawing fluorine atoms on the phenyl ring of the PFP ester enhance the electrophilicity of the carbonyl carbon, making the ester more reactive towards nucleophilic attack by amines compared to other activated esters like N-hydroxysuccinimide (NHS) esters. Furthermore, PFP esters exhibit greater stability against hydrolysis in aqueous solutions, which improves conjugation efficiency. medkoo.comimyjet.com This reaction is typically performed under mild pH conditions (pH 7-9) at room temperature.
The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that serves as the bioorthogonal handle of the linker. It reacts specifically and efficiently with molecules containing an azide (B81097) group through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.com The inherent ring strain of the BCN group (approximately 19 kcal/mol) is the driving force for this [3+2] cycloaddition, allowing the reaction to proceed rapidly under physiological conditions without the need for a cytotoxic copper catalyst.
This reaction forms a stable triazole linkage, covalently attaching the BCN-modified protein (prepared via the PFP ester reaction) to a second molecule of interest that has been functionalized with an azide. This two-step approach allows for the modular and specific assembly of protein conjugates.
The choice of active ester chemistry significantly impacts the efficiency of protein labeling. PFP esters have demonstrated superior performance compared to the more traditional NHS esters. Research findings indicate that the use of PFP esters can lead to higher labeling yields.
| Parameter | PFP Ester | NHS Ester | Biomolecule | Reference |
| Labeling Efficiency | 85% | 60% | Lysozyme (B549824) | |
| Labeling Selectivity | ~70% | Lower (heterogeneous) | Kappa light chain of human mAbs | nih.gov |
One comparative analysis showed that reactions using PFP esters to label the protein lysozyme achieved an 85% labeling efficiency, whereas NHS esters under identical conditions only reached 60%. This increased efficiency is attributed in part to the higher hydrolytic stability of PFP esters in aqueous buffers. In the context of monoclonal antibodies (mAbs), PFP esters have been shown to provide preferential labeling of a specific lysine residue (K188) in the kappa light chain, achieving approximately 70% selectivity. nih.gov This is a significant improvement over NHS esters, which tend to label lysine residues more indiscriminately, resulting in a heterogeneous mixture of conjugates. nih.gov
Reaction with Azide-Tagged Proteins and Peptides
Nucleic Acid Modification and Functionalization
The functionalization of nucleic acids, such as DNA and RNA oligonucleotides, is critical for their use as diagnostic probes, therapeutic agents, and tools in nanotechnology. This compound is a valuable reagent for this purpose, enabling the attachment of various functional moieties to oligonucleotides. broadpharm.com
Similar to proteins, oligonucleotides can be modified to contain primary amine groups, which serve as a handle for conjugation. cd-bioparticles.netmedkoo.comcreative-biolabs.com These amine-modified oligonucleotides can be synthesized to have a primary amine at the 3' or 5' terminus, or even internally. The PFP ester of this compound reacts with this amine functionality to form a stable amide bond, effectively tethering the BCN-PEG2 linker to the oligonucleotide. cd-bioparticles.netmedkoo.commedchemexpress.com The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate. cd-bioparticles.net
This reaction provides a straightforward method to introduce a BCN group onto a nucleic acid, making it available for subsequent bioorthogonal reactions. A study involving the labeling of a 3' free amine aptamer demonstrated the successful use of cyclooctyne (B158145) activated esters for conjugation in a sodium bicarbonate buffer. escholarship.org
Once an oligonucleotide is labeled with the BCN group using this compound, the BCN moiety can be used to attach a wide array of functional molecules, such as reporter groups (e.g., fluorophores) or affinity tags (e.g., biotin). escholarship.orgnih.gov This is achieved by reacting the BCN-labeled oligonucleotide with an azide-functionalized reporter or tag via the SPAAC reaction.
This modular, two-step strategy is highly advantageous:
Flexibility: Any azide-modified molecule can be attached to the BCN-labeled oligonucleotide.
Specificity: The SPAAC reaction is highly specific and does not interfere with the native structure or function of the nucleic acid. escholarship.org
Bioorthogonality: The reaction can be performed in complex biological mixtures without cross-reactivity with other biological functional groups. escholarship.org
This method allows researchers to create custom-functionalized nucleic acids for applications like fluorescence in situ hybridization (FISH), pull-down assays, and targeted delivery systems. escholarship.orgaxispharm.com
Oligonucleotide Labeling via Amine Functionality
Biopolymer Functionalization
The ability to alter the surfaces of materials at the molecular level is fundamental to the development of advanced biomaterials and medical devices. The this compound provides a robust method for achieving such modifications, imparting new functionalities to otherwise inert surfaces.
The dual reactivity of this compound is central to its utility in surface modification. The pentafluorophenyl (PFP) ester group readily reacts with primary amines (-NH2) present on the surface of biomaterials or on proteins and peptides that have been adsorbed to a surface. medkoo.comcd-bioparticles.net This reaction forms a stable amide bond, effectively tethering the linker to the material. PFP esters are often preferred over more common N-hydroxysuccinimide (NHS) esters due to their higher stability against hydrolysis in aqueous environments, allowing for more controlled and efficient conjugation. medkoo.comcreative-biolabs.com
Once anchored, the exposed bicyclo[6.1.0]nonyne (BCN) group serves as a bioorthogonal handle. conju-probe.com This strained alkyne can undergo a highly efficient and specific copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with any molecule bearing an azide group. medchemexpress.comnih.gov This two-step process allows for the functionalization of surfaces with a wide array of molecules, including fluorescent dyes, targeting ligands, or other polymers, to enhance biocompatibility or introduce specific biological activity.
| Feature | N-Hydroxysuccinimide (NHS) Ester | Pentafluorophenyl (PFP) Ester |
| Reactive Group | Succinimidyl ester | Pentafluorophenyl ester |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) |
| Aqueous Stability | Prone to rapid hydrolysis | More stable against hydrolysis medkoo.comcreative-biolabs.com |
| Reaction Byproduct | N-hydroxysuccinimide | Pentafluorophenol |
| Efficiency | Can be reduced by hydrolysis | Generally higher in aqueous buffers medkoo.com |
This table provides a comparative overview of PFP esters and NHS esters, which are commonly used for amine-reactive conjugation.
Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense, brush-like layer. These structures are engineered to control surface properties such as lubricity, bio-adhesion, and drug release. The this compound can be instrumental in creating these advanced polymer architectures.
In a typical "grafting-to" approach, the linker is first attached to a surface via its PFP ester. Subsequently, pre-synthesized polymers containing an azide terminus can be grafted onto the surface via the SPAAC reaction with the linker's BCN group. Alternatively, in a "grafting-from" strategy, the BCN group could be modified to present a polymerization initiator, allowing polymer chains to be grown directly from the surface. The integrated PEG2 spacer helps to increase the hydrophilicity of the surface and provides spatial separation between the surface and the conjugated polymer, ensuring the polymer chains have sufficient flexibility to adopt their functional conformation. biochempeg.com
Surface Modification of Biomaterials
Development of Advanced Linker Systems
Linkers are a critical component in the design of complex therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). medkoo.combiochempeg.com The this compound is a prime example of an advanced, heterobifunctional linker designed for these demanding applications. medchemexpress.comglpbio.com
PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins. glpbio.comnih.gov These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. nih.govmdpi.com The linker's role is to bridge these two entities, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent degradation of the target protein. rsc.org
The this compound is explicitly designed for the modular synthesis of PROTACs. cymitquimica.comtargetmol.comtargetmol.cn A common synthetic strategy involves:
Reacting the PFP ester end of the linker with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands). medkoo.com
Reacting the BCN end of the resulting conjugate with an azide-functionalized ligand for the protein of interest via the SPAAC reaction. medchemexpress.com
This modular approach allows for the rapid assembly of different PROTAC combinations, which is essential for optimizing degradation efficacy. biochempeg.com
| Component | Chemical Moiety | Function in PROTAC Synthesis |
| PFP ester | Pentafluorophenyl ester | Reacts with amine groups on an E3 ligase ligand or POI ligand to form a stable amide bond. medkoo.com |
| BCN | Bicyclo[6.1.0]nonyne | Reacts with azide-functionalized molecules via copper-free click chemistry (SPAAC). medchemexpress.com |
| PEG2 | Di-ethylene glycol | Provides solubility and influences the spatial orientation and permeability of the final PROTAC molecule. nih.govbiochempeg.com |
This table breaks down the functional components of this compound and their specific roles in constructing PROTACs.
Length: The linker must be long enough to span the distance between the POI and the E3 ligase, allowing for the formation of a productive ternary complex without steric hindrance. mtoz-biolabs.com However, an excessively long linker may lead to unfavorable flexibility and a higher entropy penalty upon binding. mtoz-biolabs.com
Hydrophilicity: PROTACs are often large molecules that challenge traditional drug-like properties, such as cell permeability. nih.gov Incorporating hydrophilic units like polyethylene glycol (PEG) into the linker can improve aqueous solubility. biochempeg.comprecisepeg.com However, this must be balanced, as high polarity can impede passage across the cell membrane. nih.gov
Rigidity: The flexibility or rigidity of the linker affects the conformational freedom of the PROTAC. While flexible linkers (like PEG or alkyl chains) allow the molecule to adopt various conformations to find a stable ternary complex, more rigid linkers (containing rings or alkynes) can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity. explorationpub.comprecisepeg.com
Attachment Points: The points where the linker connects to the two ligands are crucial. The linker should be attached to solvent-exposed regions of the ligands to avoid disrupting the key interactions required for binding to the target proteins. mdpi.com
The short, two-unit ethylene (B1197577) glycol (PEG2) spacer in this compound plays a strategic role in modulating the properties of the final PROTAC. biochempeg.com
Cellular Permeability: The inclusion of a PEG spacer increases the hydrophilicity and water solubility of the PROTAC molecule. biochempeg.comjenkemusa.com This can be advantageous for formulation and can prevent the aggregation of these often-large molecules. However, there is a delicate balance; while some hydrophilicity is beneficial, excessive polarity can hinder the passive diffusion of the PROTAC across the lipid bilayer of the cell membrane. nih.govnih.gov The short PEG2 unit provides a modest increase in hydrophilicity, aiming to strike a balance between aqueous solubility and the ability to enter cells. nih.gov
Target Engagement: The length and flexibility of the spacer directly impact the ability of the PROTAC to induce a stable and effective ternary complex. nih.govrsc.org The PEG2 spacer provides a defined length and a degree of flexibility, allowing the two ligands to orient themselves correctly for simultaneous binding to the POI and the E3 ligase. mtoz-biolabs.com This spatial arrangement is critical for the productive ubiquitination of the target protein. Studies have shown that even minor changes in linker length, such as varying the number of PEG units, can dramatically alter the degradation potency of a PROTAC, highlighting the importance of optimizing this parameter. nih.govexplorationpub.com
Linker Design Principles in PROTAC Development
Application in Antibody-Drug Conjugates (ADCs) Development
The chemical compound this compound is a bifunctional linker that plays a significant role in the development of modern therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapy designed to deliver highly potent cytotoxic drugs directly to cancer cells, thereby minimizing systemic toxicity. fujifilm.com The structure of an ADC consists of a monoclonal antibody (mAb) that recognizes a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects the two. fujifilm.com
The this compound serves as this critical linking component. medkoo.com Its design incorporates three key functional parts:
A pentafluorophenyl (PFP) ester group, which is an amine-reactive acylating agent.
A short polyethylene glycol (PEG2) spacer, which enhances aqueous solubility and biocompatibility.
A bicyclo[6.1.0]non-4-yne (BCN) group, a strained alkyne used in copper-free click chemistry.
In ADC synthesis, the PFP ester end of the molecule reacts with primary amines, such as those on the side chains of lysine residues on the antibody, to form a stable covalent bond. cd-bioparticles.net The BCN group on the other end is then available to react with an azide-functionalized cytotoxic drug via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. medchemexpress.com This dual reactivity allows for the precise and stable conjugation of drugs to antibodies, a foundational process in creating effective ADCs.
| Functional Group | Role in ADC Synthesis | Reaction Type |
| Pentafluorophenyl (PFP) Ester | Covalently attaches the linker to the antibody. | Nucleophilic Acyl Substitution (with primary amines) |
| Bicyclo[6.1.0]non-4-yne (BCN) | Covalently attaches the linker to an azide-modified drug payload. | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
Linker Stability and Conjugation Site Considerations
The stability of the linker is a crucial determinant of an ADC's efficacy and safety. fujifilm.com The linker must remain intact while the ADC circulates in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. fujifilm.com The this compound linker is designed for high stability. The PFP ester reacts with primary amines on the antibody to form a robust amide bond. This type of bond is known to be highly stable under physiological conditions, a significant advantage over other conjugation chemistries, such as those forming succinimide (B58015) thio-ethers, which can be susceptible to reverse Michael additions and lead to linker instability. researchgate.net PFP esters also offer greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, providing more flexibility during the conjugation process. cd-bioparticles.netcreative-biolabs.comxinyanbm.com
To overcome this, site-specific conjugation technologies have gained prominence. fujifilm.comresearchgate.net These methods aim to install the linker and payload at a precise, predetermined location on the antibody. While the this compound itself targets available amines, it is used within broader strategies to achieve site-specificity. For example, an azide group can be enzymatically or genetically incorporated into a specific site on the antibody. In such a "reverse" conjugation strategy, a PFP-ester-modified drug would be conjugated to the antibody's engineered azide site via the BCN-PFP linker. The development of site-specific conjugation is a key step toward creating homogeneous ADCs with improved pharmacological properties. fujifilm.comresearchgate.net
| Feature | Description | Importance in ADCs |
| Linker Chemistry | Forms a stable amide bond via the PFP ester group. | Ensures the cytotoxic payload remains attached to the antibody in circulation, reducing off-target toxicity. researchgate.net |
| Aqueous Stability | PFP esters exhibit higher stability in aqueous solutions compared to NHS esters. | Allows for more controlled and efficient conjugation reactions under aqueous conditions. cd-bioparticles.netcreative-biolabs.com |
| Conjugation Site | Primarily reacts with lysine residues, but can be used in site-specific strategies. | The location of conjugation impacts ADC homogeneity, stability, and potency. researchgate.net |
Impact on Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, defining the average number of drug molecules conjugated to a single antibody. The DAR directly impacts the ADC's potency and therapeutic window. An optimal DAR is essential, as a low DAR may result in insufficient efficacy, while a high DAR can negatively affect pharmacokinetics and increase toxicity. nih.gov
The this compound linker is a tool used in strategies to control and optimize the DAR. In conventional lysine conjugation, the use of this linker can lead to a distribution of DAR species (e.g., DAR 0, 2, 4, 6, 8), creating a heterogeneous product. nih.gov However, in modern ADC development, there is a strong emphasis on producing homogeneous ADCs with a precisely defined DAR (e.g., DAR 2 or 4). fujifilm.comresearchgate.net
To achieve higher, yet uniform, DAR values such as 6 or 8, branched or multi-arm linkers are employed. nih.govaxispharm.com These complex linkers can incorporate multiple BCN or azide functionalities, allowing more drug molecules to be attached at a single, site-specifically modified location on the antibody. Research has shown that while a higher DAR can increase potency, the structure and length of the linker are critical. For instance, a study on homogeneous DAR 6 ADCs found that a longer branched linker resulted in significantly higher cytotoxicity compared to a shorter version, which was even less potent than a homogeneous DAR 2 conjugate. nih.gov This suggests that linker length is crucial, possibly by reducing steric hindrance that could otherwise interfere with the payload's mechanism of action. nih.gov The use of endo-BCN moieties within these branched constructs is favored over alternatives like DBCO in some applications due to higher reactivity and a reduced tendency to cause aggregation in high-DAR conjugates. nih.gov
| ADC Parameter | Influence of Linker Strategy | Research Findings |
| Homogeneity | Site-specific conjugation methods enable the production of ADCs with a uniform DAR. | Homogeneous ADCs exhibit improved pharmacological properties compared to heterogeneous mixtures. nih.gov |
| Drug-to-Antibody Ratio (DAR) | Branched linkers incorporating BCN groups can be used to achieve a high, uniform DAR (e.g., DAR 6). | Higher DAR can increase potency, but the effect is highly dependent on linker structure. nih.govaxispharm.com |
| Potency | The length and flexibility of the linker critically affect the cytotoxic activity of high-DAR ADCs. | A study demonstrated that a "long" branched linker ADC was an order of magnitude more potent than a "short" linker version. nih.gov |
Advanced Methodological Considerations and Research Directions
Reaction Condition Optimization for Complex Biological Systems
Optimizing the reaction conditions for endo-BCN-PEG2-PFP ester is paramount for achieving high conjugation efficiency, particularly when working with sensitive biological molecules. The two primary reactions—amidation via the PFP ester and strain-promoted alkyne-azide cycloaddition (SPAAC) via the BCN group—require careful management of the reaction environment. medchemexpress.com
Solvent Selection and pH Control for Amidation
The amidation reaction, where the pentafluorophenyl (PFP) ester reacts with a primary amine to form a stable amide bond, is sensitive to the solvent system and pH. medkoo.com PFP esters exhibit greater stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering a wider operational window. medkoo.comcd-bioparticles.net
Solvent Selection : The choice of solvent is dictated by the solubility of the substrate and the need to minimize premature hydrolysis of the PFP ester.
For conjugating with biomolecules like proteins or amine-modified oligonucleotides, reactions are typically performed in aqueous buffers. medkoo.com
A polar, aprotic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often required to first dissolve the this compound before its addition to the aqueous buffer. escholarship.org A final concentration of 5-10% DMSO in the reaction mixture is common.
For reactions with smaller, more hydrophobic amine-containing molecules, anhydrous organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can be used to prevent any hydrolysis.
pH Control : The pH of the reaction medium directly influences the nucleophilicity of the primary amine on the target molecule and the rate of ester hydrolysis.
The reaction with amines is most efficient under slightly alkaline conditions, typically in the pH range of 7.5 to 8.5.
Commonly used buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffers to maintain the desired pH. escholarship.org While higher pH increases the deprotonated, more nucleophilic form of the amine, it also accelerates the competing hydrolysis of the PFP ester. Therefore, a balance must be struck to maximize conjugation efficiency.
| Parameter | Recommended Condition | Rationale |
| Solvent System | Aqueous buffer (e.g., PBS) with 5-10% DMSO/DMF co-solvent | Balances biomolecule stability with reagent solubility. medkoo.comescholarship.org |
| pH for Amidation | 7.5 - 8.5 | Optimizes amine nucleophilicity while managing the rate of ester hydrolysis. |
Temperature and Reaction Time Parameters
Temperature and reaction duration are critical variables that must be optimized to ensure the completion of the conjugation reaction while preserving the integrity of the biological substrate.
Temperature : Amidation reactions involving PFP esters are typically conducted at room temperature (around 25°C) or physiological temperature (37°C) for SPAAC reactions. Lower temperatures (e.g., 4°C) can be used to slow down the rate of hydrolysis and are often preferred when working with particularly sensitive proteins, though this will necessitate longer reaction times.
Reaction Time : The duration of the reaction can range from 1-2 hours to overnight (12-16 hours). The optimal time depends on the concentration of reactants, temperature, pH, and the intrinsic reactivity of the specific amine. Reaction progress can be monitored using analytical techniques to determine the point of completion.
| Parameter | Typical Range | Considerations |
| Temperature | 4°C to 37°C | Lower temperatures reduce hydrolysis and protect sensitive biomolecules but require longer incubation. |
| Reaction Time | 1 to 16 hours | Dependent on reactant concentration, temperature, and specific substrates. Reaction monitoring is advised. |
Stoichiometric Ratio Optimization for Conjugation Efficiency
The molar ratio of this compound to the amine-containing molecule is a key factor in controlling the degree of labeling and maximizing the yield of the desired conjugate.
An excess of the PFP ester linker is often used to drive the reaction towards completion and ensure that most of the target amine groups are labeled. A molar excess of 1.5 to 10-fold of the linker over the biomolecule is a common starting point.
However, using a large excess can lead to challenges in downstream purification, where unreacted linker must be removed.
For the subsequent SPAAC reaction, a slight excess (e.g., 1.2-fold) of the azide-containing molecule relative to the BCN-functionalized intermediate is often recommended to ensure complete consumption of the BCN group. Optimization is crucial and should be guided by analytical monitoring of the reaction progress.
Analytical Methodologies for Conjugation Verification and Characterization
Robust analytical methods are essential to confirm the integrity of the this compound reagent and to verify and characterize the final bioconjugate.
Spectroscopic Techniques for Reagent Integrity and Reaction Monitoring (e.g., NMR, FTIR)
Spectroscopic methods are indispensable for quality control of the starting material and for monitoring the progress of the conjugation reaction.
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the this compound before use. Key signals include the aromatic protons of the PFP group, the methylene (B1212753) protons of the PEG spacer, and the aliphatic protons of the BCN ring. The disappearance of the PFP ester signals and the appearance of new signals corresponding to the amide bond can be used to monitor the amidation reaction.
Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is useful for identifying the key functional groups. The PFP ester will show a characteristic carbonyl (C=O) stretch. Upon successful amidation, this peak will disappear and be replaced by the characteristic amide I and amide II bands of the newly formed amide linkage. This can be used to confirm reagent integrity and reaction completion.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the linker, verifying its elemental composition. Techniques like MALDI-TOF or ESI-MS are invaluable for analyzing the final bioconjugate, allowing for the determination of the molecular weight and confirming the number of linker molecules attached to the biomolecule.
| Technique | Application | Key Observations |
| ¹H NMR | Reagent structure verification | Signals for PFP aromatic protons, PEG methylene groups, and BCN aliphatic protons. |
| ¹³C NMR | Reagent structure verification | Signals for ester carbonyl, PFP aromatic carbons, and PEG ether carbons. |
| FTIR | Reaction monitoring | Disappearance of PFP ester C=O stretch and appearance of amide I/II bands. |
| HRMS | Reagent identity confirmation | Provides exact mass matching the theoretical molecular formula. |
Quantification of Unreacted Functional Groups (e.g., Fluorogenic Azide (B81097) Dyes)
After the initial amidation step, it is often necessary to quantify the number of BCN groups successfully conjugated to the target molecule. This can be achieved by reacting the BCN-labeled molecule with a reporter probe.
Fluorogenic Azide Dyes : A powerful method for quantifying unreacted BCN groups involves the use of fluorogenic azide dyes. researchgate.net These dyes are non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a BCN group via SPAAC. researchgate.netbiotium.comavantorsciences.com By reacting the BCN-conjugate with an excess of a fluorogenic azide, the resulting fluorescence intensity can be measured and correlated to the amount of conjugated BCN, allowing for precise quantification. An inverse assay can also be used to quantify unreacted BCN-biotin after reaction with an azido-compound. scilit.com
| Method | Description | Advantage |
| Fluorogenic Azide Reaction | The BCN-labeled biomolecule is reacted with a non-fluorescent azide dye that fluoresces upon cycloaddition. biotium.comavantorsciences.com | High sensitivity and low background signal, as fluorescence is only generated upon successful reaction. researchgate.net |
Advanced Imaging Techniques for Conjugation Site Visualization
Visualizing the precise location of conjugation on a biomolecule is paramount for understanding structure-function relationships. Techniques like single-molecule Förster Resonance Energy Transfer (smFRET) and Cryo-Electron Microscopy (Cryo-EM) offer powerful means to achieve this.
Single-Molecule FRET (smFRET): This technique can measure distances between two fluorescent dyes with angstrom-level precision, making it ideal for probing conformational changes in proteins upon conjugation. wur.nljove.comnih.govelifesciences.org In the context of this compound, a FRET pair could be established by labeling a protein with one dye and attaching the second dye to an azide-containing molecule that reacts with the BCN group of the linker. By measuring the FRET efficiency before and after conjugation, the distance between the protein label and the newly introduced molecule can be determined, thus pinpointing the conjugation site. frontiersin.org Furthermore, smFRET can reveal dynamics, showing how the PEG2 spacer allows the conjugated molecule to move relative to the protein surface. wur.nl
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the high-resolution structure of biological macromolecules in their near-native state. creative-biostructure.comrsc.org For large protein complexes, Cryo-EM can directly visualize the location of a conjugated moiety, provided it has sufficient electron density. While the this compound itself is likely too small to be resolved, it can be used to attach larger labels, such as gold nanoclusters, to specific sites on a protein via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.netchemrxiv.org The high electron density of the gold cluster would make it readily identifiable in Cryo-EM maps, thereby revealing the conjugation site. creative-biostructure.comnih.gov
Kinetic Studies of Bioconjugation Reactions
The efficiency and specificity of a bioconjugation reaction are governed by its kinetics. Stopped-flow spectroscopy is a powerful technique for studying rapid reactions, such as the formation of amide bonds and the SPAAC reaction, on the millisecond timescale. photophysics.comescholarship.orgnumberanalytics.combiologic.netwikipedia.org
Stopped-Flow Spectroscopy: By rapidly mixing the reactants and monitoring the change in absorbance or fluorescence over time, the rate constants of the conjugation reactions can be determined. photophysics.comnumberanalytics.com For the PFP ester end of the linker, its reaction with a primary amine on a protein can be monitored if there is an associated change in the spectroscopic properties of the protein or a reporter molecule. For the BCN moiety, its reaction with an azide can be followed using various methods. For instance, if the azide-containing molecule is fluorescent, its change in fluorescence upon reaction can be tracked. photophysics.com Kinetic studies of SPAAC reactions have revealed the influence of factors like pH and solvent on the reaction rate, providing valuable information for optimizing conjugation conditions. acs.org
| Kinetic Parameter | Description | Typical Value Range for SPAAC (M⁻¹s⁻¹) |
| Second-order rate constant (k₂) | A measure of the reaction rate that depends on the concentration of both reactants. | 10⁻³ to 10¹ nih.govmagtech.com.cn |
Table 1: Key kinetic parameters for bioconjugation reactions. The provided range for SPAAC is a general approximation, and the specific rate for this compound would need to be experimentally determined.
Assessment of Binding Affinity
A critical consideration in bioconjugation is the potential impact of the linker and the conjugated molecule on the biological activity of the protein. Fluorescence anisotropy is a sensitive technique for measuring binding affinities between molecules in solution. acs.orgbmglabtech.comnih.govresearchgate.netgithub.io
Fluorescence Anisotropy: This method relies on the principle that the rotational motion of a fluorescently labeled molecule slows down upon binding to a larger partner, leading to an increase in the anisotropy of its fluorescence. bmglabtech.comnih.gov To assess the impact of conjugation with this compound, one could fluorescently label a binding partner of the target protein. By titrating the unmodified protein and the conjugated protein separately and measuring the change in fluorescence anisotropy, any alteration in the binding affinity due to the conjugation can be quantified. acs.org This is particularly important for applications like PROTACs, where the binding of the conjugated protein to its target and to an E3 ligase is essential for its function.
| Technique | Measured Parameter | Information Gained |
| Fluorescence Anisotropy | Change in the polarization of fluorescence | Binding affinity (Kd) of the conjugated protein to its target. |
Table 2: Application of fluorescence anisotropy in assessing the impact of conjugation on binding affinity.
Theoretical Studies and Computational Modeling
Computational methods provide a powerful complement to experimental studies, offering insights into reaction mechanisms and the structural consequences of conjugation at an atomic level.
Elucidation of Reaction Pathways and Transition States
Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways of both the PFP ester aminolysis and the SPAAC reaction. mdpi.comresearchgate.netcecam.org Such calculations can identify the transition state structures and determine the activation energies, providing a detailed understanding of the reaction mechanism. nih.gov For the SPAAC reaction of the BCN moiety, computational studies have elucidated the concerted nature of the cycloaddition and how the strain of the cyclooctyne (B158145) ring contributes to the reaction's facility. researchgate.netresearchgate.net
Prediction of Reactivity and Selectivity
Computational models, such as the distortion/interaction model, can be employed to predict the reactivity of the BCN group with different azides and the selectivity of the PFP ester towards different primary amines on a protein surface. escholarship.org These models analyze the energies required to distort the reactants into their transition state geometries and the interaction energies between them. escholarship.org Such predictions can guide the design of experiments and the selection of optimal reaction conditions to achieve site-specific conjugation. For instance, computational studies have shown that the steric and electronic properties of substituents on both the cyclooctyne and the azide can significantly influence the reaction rate. nih.govnih.govresearchgate.net
Conformational Analysis of PEGylated Conjugates
| Computational Method | Key Insights for this compound |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state geometries, and activation energies for the PFP ester and BCN reactions. researchgate.netnih.gov |
| Distortion/Interaction Model | Prediction of reactivity and selectivity of the BCN and PFP ester moieties. escholarship.org |
| Molecular Dynamics (MD) | Conformational flexibility of the PEG2 linker and its influence on the structure and dynamics of the conjugated protein. acs.orgplos.org |
Table 3: Overview of theoretical methods and their potential applications in studying this compound.
Future Perspectives and Emerging Applications
The unique architecture of this compound, which combines a bioorthogonal handle with a stable amine-reactive group, positions it as a pivotal tool for advancing methodological approaches in chemical biology and related fields. Its future development and application are poised to expand into more complex and functionally sophisticated molecular systems.
Integration into Multifunctional Probes
The bifunctional nature of this compound is fundamental to its utility in constructing multifunctional probes for biological applications. The pentafluorophenyl (PFP) ester allows for covalent attachment to primary amines on biomolecules like proteins or antibodies, while the bicyclo[6.1.0]nonyne (BCN) group remains available for subsequent bioorthogonal ligation. cd-bioparticles.net This dual reactivity enables the modular assembly of complex molecular tools.
A significant application lies in the synthesis of antibody-drug conjugates (ADCs). medkoo.comfujifilm.com In this context, the PFP ester can react with lysine (B10760008) residues on a monoclonal antibody. The BCN moiety can then be used to attach a cytotoxic drug that has been functionalized with an azide group, using the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. fujifilm.commedchemexpress.com This strategy allows for the precise, site-specific conjugation of drugs to antibodies, creating targeted therapeutic agents.
Another key area is the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. medchemexpress.com this compound can serve as a versatile linker in PROTAC synthesis, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's own protein disposal machinery. medchemexpress.com
The table below details the functional components of this compound and their roles in creating multifunctional probes.
| Component | Chemical Group | Function in Multifunctional Probes | Example Application |
| Amine-Reactive Handle | Pentafluorophenyl (PFP) Ester | Covalently attaches to primary amines (e.g., lysine residues) on biomolecules. Offers high stability in aqueous solutions. cd-bioparticles.netmedkoo.com | Conjugation to antibodies for ADC creation. fujifilm.com |
| Bioorthogonal Handle | Bicyclo[6.1.0]nonyne (BCN) | Participates in copper-free click chemistry reactions, such as SPAAC with azides or IEDDA with tetrazines. medchemexpress.com | Attaching azide-modified drugs or imaging agents. |
| Spacer | Polyethylene (B3416737) Glycol (PEG) | Increases solubility, reduces steric hindrance, and enhances biocompatibility of the final conjugate. medkoo.com | Improving the pharmacokinetic properties of ADCs or PROTACs. |
Expansion to Novel Bioorthogonal Chemistries
Bioorthogonal chemistry involves reactions that can be performed within living systems without interfering with native biological processes. escholarship.org While the primary bioorthogonal reaction for the BCN group in this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), its utility is not limited to this single transformation. precisepeg.com
The strained alkyne of the BCN moiety can also participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine-containing molecules. The IEDDA reaction is known for its exceptionally fast reaction kinetics, making it highly suitable for applications where rapid labeling is crucial. The ability to use the BCN group in either SPAAC or IEDDA reactions provides researchers with valuable orthogonality; one can envision a system where two different targets are labeled using a BCN-azide pair and a tetrazine-TCO pair in the same biological environment.
Future research may focus on modulating the reactivity of the BCN ring system or exploring its participation in other, yet-to-be-discovered bioorthogonal reactions. The development of new cyclooctyne derivatives with fine-tuned strain and electronic properties could expand the repertoire of bioorthogonal tools available to researchers. escholarship.org
The following table compares the two primary bioorthogonal reactions available for the BCN group.
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Partner | Azide (-N3) | Tetrazine |
| Key Advantage | High stability of the resulting triazole linkage; widespread use of azide reporters. medchemexpress.com | Extremely fast reaction kinetics. |
| Reaction Product | Stable triazole | Dihydropyridazine, which can oxidize to a pyridazine (B1198779) |
| Orthogonality | Can be used alongside other bioorthogonal pairs like tetrazine-TCO. | Can be used alongside other bioorthogonal pairs like alkyne-azide. |
Development of Next-Generation Molecular Tools for Systems Biology
Systems biology seeks to understand the complex interactions within biological systems. escholarship.org This requires sophisticated molecular tools that can probe and manipulate biomolecules in their native context. This compound serves as a foundational building block for creating such next-generation tools.
By enabling the straightforward linkage of different molecular entities, this compound facilitates the construction of probes for studying protein localization, trafficking, and interactions in live cells. For example, a protein of interest can be labeled with a fluorescent dye via the BCN-azide click reaction, allowing for its visualization and tracking through fluorescence microscopy.
The application of this linker in creating PROTACs represents a significant advance in chemical genetics and systems biology. medchemexpress.com By inducing the targeted degradation of a specific protein, researchers can study the downstream effects on cellular networks and pathways, providing powerful insights into protein function. This approach offers a reversible and dose-dependent alternative to genetic knockout methods.
Furthermore, the principles of bioconjugation enabled by this linker are being used to functionalize nanoparticles and other drug delivery systems, aiming to improve their targeting capabilities and biocompatibility for therapeutic interventions. fujifilm.com The modularity offered by reagents like this compound is critical for rapidly generating and screening libraries of these complex molecular tools, accelerating discovery in both basic research and therapeutic development. precisepeg.com
The table below summarizes the applications of molecular tools derived from this compound in the context of systems biology.
| Application Area | Example of Molecular Tool | Utility in Systems Biology |
| Protein Function Analysis | PROTACs | Enables targeted protein knockdown to study the functional role of specific proteins within cellular pathways. medchemexpress.com |
| Live-Cell Imaging | Fluorescently Labeled Proteins | Allows for the real-time tracking of protein localization, dynamics, and interactions within living cells. |
| Targeted Therapeutics | Antibody-Drug Conjugates (ADCs) | Provides a method to investigate the systemic effects of targeted cell killing and the response of the biological system. fujifilm.com |
| Biomimetic Systems | Functionalized Surfaces | Used to create surfaces that mimic biological environments to study cell adhesion, signaling, and behavior at a systems level. |
Q & A
Q. What is the reaction mechanism of the PFP ester group in endo-BCN-PEG2-PFP ester, and how does it enable stable bioconjugation?
The pentafluorophenyl (PFP) ester reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the PFP ester, releasing pentafluorophenol as a byproduct. The electron-withdrawing fluorine atoms on the PFP group enhance the electrophilicity of the carbonyl, accelerating the reaction even under mild conditions (pH 7–9, room temperature) .
Q. How should this compound be stored to maintain reactivity, and what are common pitfalls in handling?
The compound must be stored at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the PFP ester and degradation of the BCN group. Avoid repeated freeze-thaw cycles; aliquot the reagent into single-use vials. Solubility in organic solvents (e.g., DMSO, DMF) is preferred for stock solutions, but ensure compatibility with aqueous buffers during conjugation to prevent precipitation .
Q. What is the role of the PEG2 spacer in this compound, and how does it influence experimental outcomes?
The PEG2 spacer enhances water solubility and reduces steric hindrance during bioconjugation. It also improves biocompatibility by minimizing non-specific interactions in biological systems. For applications requiring longer spacing (e.g., PROTAC design), PEG4 or PEG12 variants may be preferable, as PEG2 provides a short (~8.4 Å) linkage .
Q. What is a standard protocol for conjugating this compound to a protein?
- Step 1: Dissolve the compound in anhydrous DMSO (10–20 mM).
- Step 2: Add a 5–10 molar excess to the protein solution (in PBS, pH 8.0–8.5).
- Step 3: Incubate at 4°C for 2–4 hours.
- Step 4: Remove unreacted reagent via size-exclusion chromatography or dialysis. Validate conjugation using MALDI-TOF or SDS-PAGE with a fluorescent azide probe for BCN detection .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize competing hydrolysis of the PFP ester during conjugation?
Hydrolysis competes with amine coupling, especially in aqueous buffers. To mitigate this:
Q. What experimental design frameworks are suitable for systematically studying the impact of variables (e.g., pH, temperature) on conjugation efficiency?
The Taguchi method (orthogonal array design) allows efficient optimization of multiple parameters (e.g., pH, molar ratio, temperature) with minimal experiments. For example:
Q. How can researchers resolve contradictions in reported reaction efficiencies between this compound and other BCN derivatives?
Conflicting data may arise from differences in BCN isomer reactivity (endo vs. exo), PEG length, or assay sensitivity. To address this:
- Perform side-by-side comparisons under identical conditions.
- Use kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates with azide partners.
- Validate results with orthogonal techniques (e.g., fluorescence anisotropy for binding affinity) .
Q. What strategies are recommended for analyzing low-yield conjugation reactions, particularly in complex biological mixtures?
- Troubleshooting steps:
Confirm reagent integrity via NMR or FTIR to detect hydrolysis.
Use a fluorogenic azide dye (e.g., DBCO-Cy5) to quantify unreacted BCN groups.
Pre-purify the target biomolecule to remove competing nucleophiles (e.g., Tris buffer).
Q. How can this compound be integrated into PROTAC design to improve cellular permeability and target engagement?
The BCN group enables "clickable" functionalization of PROTACs post-synthesis. For example:
- Conjugate the BCN-PEG2-PFP ester to an E3 ligase ligand.
- React with a tetrazine-modified target protein ligand via inverse electron-demand Diels-Alder (IEDDA). The short PEG2 spacer balances hydrophilicity and membrane permeability, enhancing intracellular delivery .
Methodological Frameworks for Research Questions
- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "How does PEG length affect the pharmacokinetics of BCN-conjugated antibodies?" .
- PICOT Structure: Population (e.g., cancer cells), Intervention (BCN-PEG2-PFP-conjugated drug), Comparison (free drug), Outcome (target engagement), Time (24-hour incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
